molecular formula C16H22O5 B11935942 (2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid

(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid

Cat. No.: B11935942
M. Wt: 294.34 g/mol
InChI Key: QNFWRHKLBLSSPB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06649298 involves the preparation of dicarboxylate derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. Typically, the synthesis involves the use of hydroxysuccinic acid as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .

Industrial Production Methods

While specific industrial production methods for PF-06649298 are not extensively documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. These protocols ensure the compound’s purity and efficacy for research and potential therapeutic use .

Chemical Reactions Analysis

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1

InChI Key

QNFWRHKLBLSSPB-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC[C@](CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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